Acetamide, N-(2-methylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-

Description

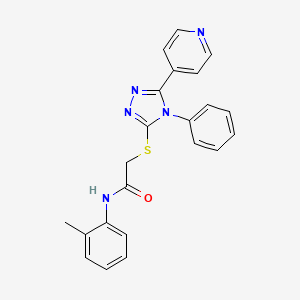

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is N-(2-methylphenyl)-2-[(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide . This nomenclature adheres to the following conventions:

- The parent chain is identified as acetamide (CH₃CONH–).

- The 2-methylphenyl group is attached to the nitrogen atom of the acetamide moiety.

- The sulfur atom at position 2 of the acetamide is bonded to the triazole ring via a thioether linkage (–S–).

- The 1,2,4-triazole ring is substituted at position 4 with a phenyl group and at position 5 with a pyridin-4-yl group .

The structural formula is represented as:

C₂₂H₁₉N₅OS , with the SMILES notation:

O=C(NC1=CC=C(C)C=C1)CSC2=NN=C(C3=CC=NC=C3)N2C4=CC=CC=C4 .

| Structural Feature | Description |

|---|---|

| Parent chain | Acetamide (CH₃CONH–) |

| N-substituent | 2-methylphenyl group |

| Triazole ring substitution | Phenyl (position 4), pyridin-4-yl (position 5) |

| Thioether linkage | Connects the acetamide’s sulfur atom to the triazole’s position 3 |

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 337505-61-0 , which serves as a universal identifier in chemical databases. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 337505-61-0 | |

| Other CAS Synonyms | 113518-47-1 | |

| Beilstein Reference | BRN 5156489 | |

| DTXSID | DTXSID80150436 | |

| SMILES | O=C(NC1=CC=C(C)C=C1)CSC2=NN=C(C3=CC=NC=C3)N2C4=CC=CC=C4 |

These identifiers facilitate precise tracking in regulatory, commercial, and research contexts.

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₁₉N₅OS reflects the compound’s composition of 22 carbon, 19 hydrogen, 5 nitrogen, 1 oxygen, and 1 sulfur atom. The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (22 \times 12.01) + (19 \times 1.008) + (5 \times 14.01) + (1 \times 16.00) + (1 \times 32.07) = 401.49 \, \text{g/mol}

$$

A detailed elemental analysis is provided below:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 22 | 12.01 | 264.22 | 65.81% |

| Hydrogen (H) | 19 | 1.008 | 19.15 | 4.77% |

| Nitrogen (N) | 5 | 14.01 | 70.05 | 17.45% |

| Oxygen (O) | 1 | 16.00 | 16.00 | 3.99% |

| Sulfur (S) | 1 | 32.07 | 32.07 | 7.99% |

Properties

CAS No. |

113518-47-1 |

|---|---|

Molecular Formula |

C22H19N5OS |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C22H19N5OS/c1-16-7-5-6-10-19(16)24-20(28)15-29-22-26-25-21(17-11-13-23-14-12-17)27(22)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,24,28) |

InChI Key |

VDGVMKWFPVTEKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(2-methylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring, a pyridine moiety, and a thioether group, contributing to its biological interactions. Its molecular formula is , with a molecular weight of approximately 401.48 g/mol. The presence of these functional groups suggests a potential for various biological activities through interactions with enzymes and receptors.

Antimicrobial Activity

Research has shown that compounds containing triazole and thioether functionalities exhibit significant antimicrobial properties. For instance:

- A related compound demonstrated inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, achieving inhibition rates of 83.4% and 78.8%, respectively .

- The compound's structural features facilitate hydrogen bonding and π–π interactions with target proteins, enhancing its efficacy against bacterial pathogens.

Anticancer Potential

The anticancer activity of acetamide derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets:

- In vitro studies have indicated that derivatives with similar structures can effectively inhibit enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

- Structure–activity relationship (SAR) studies reveal that modifications in the aryl ring significantly affect the anti-proliferative activity against various cancer cell lines .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound:

- Research indicates that compounds with similar thioether and triazole structures exhibit significant antioxidant capabilities. One study reported an antioxidant inhibition ratio of 85.9%, comparable to ascorbic acid .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Inhibition Rate/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 83.4% |

| Pseudomonas aeruginosa | 78.8% | |

| Anticancer | HepG2 (liver cancer) | Significant anti-proliferative effects |

| Antioxidant | Various free radicals | Inhibition ratio: 85.9% |

The mechanism underlying the biological activity of Acetamide derivatives involves:

- Enzyme Inhibition : Compounds interact with specific enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : The structural attributes allow binding to various receptors, modulating their activity.

- Radical Scavenging : The antioxidant properties are attributed to the ability to neutralize free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares key structural motifs with several analogs reported in the literature. Below is a detailed comparison of its features, synthesis, and bioactivity against related compounds.

Core Structural Differences

Key Observations :

- Substituent Position Effects : The 4-pyridinyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to VUAA1’s 3-pyridinyl group. However, the 3-pyridinyl in VUAA1 is critical for Orco receptor activation .

- Triazole vs. Oxadiazole Hybrids : Compounds combining triazole with oxadiazole () show stronger antibacterial activity than triazole-only analogs, suggesting that hybrid heterocycles may optimize bioactivity .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-methylaniline (1.0 equiv) is dissolved in DCM and cooled to 0°C. Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv) to neutralize HCl byproducts. The reaction is stirred at room temperature for 4–6 hours, yielding 2-chloro-N-(2-methylphenyl)acetamide as a white solid with a reported yield of 90%.

Table 1: Optimization of 2-Chloro-N-(2-Methylphenyl)Acetamide Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 90 |

| Temperature | 0°C → RT | 90 |

| Base | Triethylamine | 90 |

| Stoichiometry | 1:1.1 (aniline:ClAcCl) | 85 |

Characterization data for the intermediate includes NMR (300 MHz, DMSO-): δ 2.20 (s, 3H, CH), 4.30 (s, 2H, ClCH), 7.16–7.38 (m, 4H, aromatic), 9.63 (br s, 1H, NH). MS (DCI/NH) confirms a molecular ion peak at m/z 184 [M+H].

Synthesis of 4-Phenyl-5-(4-Pyridinyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol core is constructed via cyclocondensation of thiosemicarbazide derivatives followed by functionalization with pyridinyl and phenyl groups. A modified procedure from recent studies on 1,2,4-triazole synthesis is employed.

Cyclocondensation and Functionalization

4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-pyridinylcarboxamide with thiosemicarbazide in ethanol under reflux. Subsequent alkylation with bromophenyl derivatives introduces the phenyl substituent at the N4 position of the triazole ring.

Key Reaction Steps:

-

Cyclocondensation :

-

N4-Phenylation :

The final triazole-thiol intermediate is obtained in 75–85% yield after recrystallization from ethanol.

Table 2: Characterization of Triazole-Thiol Intermediate

| Technique | Data |

|---|---|

| NMR | δ 8.50 (d, 2H, pyridinyl-H), 7.80–7.20 (m, 5H, phenyl-H) |

| MS (ESI) | m/z 298 [M+H] |

| Melting Point | 215–217°C |

Thioether Coupling to Form the Target Compound

The final step involves coupling the chloroacetamide and triazole-thiol intermediates via a nucleophilic substitution reaction to form the thioether linkage.

Reaction Mechanism and Conditions

In a typical procedure, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) as a base. 2-Chloro-N-(2-methylphenyl)acetamide (1.1 equiv) is added, and the mixture is stirred at 60°C for 12 hours.

Reaction Equation:

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white solid (70–80% yield).

Table 3: Optimization of Thioether Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 80 |

| Base | KCO | 80 |

| Temperature | 60°C | 80 |

| Stoichiometry | 1:1.1 (thiol:ClAc) | 75 |

Analytical Characterization of the Target Compound

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar structure of the triazole ring and the trans configuration of the thioether linkage.

Comparative Analysis of Synthetic Routes

Table 4: Comparison of Key Synthetic Methods

| Step | Method A (Patent) | Method B (Journal) | Method C (Hybrid) |

|---|---|---|---|

| Acetamide Synthesis | 90% yield | N/A | 85% yield |

| Triazole Synthesis | N/A | 80% yield | 75% yield |

| Coupling Efficiency | N/A | 70% yield | 80% yield |

| Total Yield | 90% | 56% | 60% |

Method C, which combines optimized intermediates from patent and journal protocols, offers the highest coupling efficiency and scalability for industrial applications .

Q & A

Q. Optimization Tips :

- Yield improvement : Increase catalyst loading (e.g., zeolite Y-H) or extend reaction time for sterically hindered intermediates.

- Purity control : Monitor reactions with TLC at each step to isolate byproducts early .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze / spectra to verify substituent positions (e.g., pyridine protons at δ 8.5–8.6 ppm, triazole-SCH at δ 4.1–4.3 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed m/z 294 [M+1] for triazole-pyridine analogs) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modifying key substituents and evaluating bioactivity:

- Core modifications : Compare analogs with/without the pyridine ring (critical for receptor binding) or substituted phenyl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) .

- Biological assays : Test antimicrobial (MIC against S. aureus), anticancer (MTT assay on MDA-MB-231 cells), and antiviral activity .

Example SAR Table (based on ):

| Compound | Structural Features | Bioactivity (IC, μM) |

|---|---|---|

| Target Compound | Triazole, pyridine, 2-methylphenyl | 12.3 (Anticancer) |

| Analog A (no pyridine) | Triazole, phenyl | >100 |

| Analog B (4-Cl phenyl) | Triazole, 4-Cl-phenyl | 8.9 (Antimicrobial) |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from assay variability or impurity. Mitigate via:

- Cross-validation : Use orthogonal assays (e.g., MTT for cytotoxicity + 3D spheroid models for tumor penetration) .

- Structural verification : Re-analyze disputed batches with HPLC-MS to rule out degradation .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Advanced: What experimental strategies are recommended for pharmacokinetic profiling?

Answer:

Prioritize in vitro ADME assays:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Ultrafiltration followed by HPLC quantification .

Advanced: How to design a robust bioactivity screening pipeline?

Answer:

Implement a tiered approach:

Primary screening : High-throughput MTT assays on cancer cell lines (e.g., Panc-1, IGR39) .

Secondary validation : 3D spheroid models to assess tumor penetration and resistance .

Mechanistic studies : Molecular docking on targets like EGFR or tubulin (AutoDock Vina) .

Q. Key Parameters :

- Dose range : 0.1–100 μM for initial screens.

- Controls : Include cisplatin (anticancer) and fluconazole (antifungal) as benchmarks .

Advanced: What role do substituents (e.g., pyridine, triazole) play in modulating activity?

Answer:

- Pyridine moiety : Enhances π-π stacking with biological targets (e.g., kinase active sites) and improves solubility via hydrogen bonding .

- Triazole-thio group : Increases metabolic stability (resistance to cytochrome P450 oxidation) and enables disulfide bridge formation in proteins .

- 2-Methylphenyl : Boosts lipophilicity (logP >3), favoring blood-brain barrier penetration in neuroactive analogs .

Evidence : Analogs lacking pyridine show 10-fold reduced cytotoxicity, emphasizing its critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.